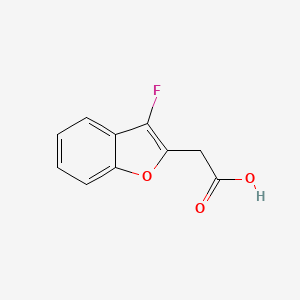

2-(3-Fluorobenzofuran-2-YL)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7FO3 |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

2-(3-fluoro-1-benzofuran-2-yl)acetic acid |

InChI |

InChI=1S/C10H7FO3/c11-10-6-3-1-2-4-7(6)14-8(10)5-9(12)13/h1-4H,5H2,(H,12,13) |

InChI Key |

WSHCBRKRWWMPIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)CC(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Fluorobenzofuran 2 Yl Acetic Acid

Retrosynthetic Analysis of the 2-(3-Fluorobenzofuran-2-YL)acetic acid Moiety

A retrosynthetic analysis of this compound dissects the molecule into feasible starting materials. The most logical primary disconnection is the hydrolysis of the carboxylic acid, leading back to its corresponding ester, such as an ethyl or methyl acetate. This ester is a common intermediate in benzofuran (B130515) synthesis as it is more stable and amenable to purification than the final acid.

Further disconnection of the acetic acid side chain from the benzofuran core at the C2 position suggests a precursor like a 2-acetyl-3-fluorobenzofuran, which could be transformed into the acetic acid via reactions like the Willgerodt-Kindler reaction. However, a more convergent approach involves disconnecting the furan (B31954) ring itself.

The key disconnections for the benzofuran ring are the C-O and C-C bonds that form the heterocyclic ring. This typically leads to two main fragments: a substituted phenol (B47542) and a three-carbon synthon that will form the C2 and C3 atoms and the attached side chain. In this specific case, the analysis points to a fluorinated phenol, likely 2-fluoro-6-halophenol or a related salicylaldehyde (B1680747) derivative, and a reactant capable of installing the C2-acetic acid side chain, such as a propargyl ester or a β-keto ester. This approach incorporates the necessary fluorine atom from the beginning of the synthesis, which is often more efficient than attempting a late-stage fluorination.

Classical Approaches to Benzofuran Synthesis Relevant to the Core Scaffold

The synthesis of the benzofuran ring system is a well-established field with numerous classical and modern methods. acs.org These methods can be adapted for the specific synthesis of the 3-fluorobenzofuran core.

Cyclization Reactions for Benzofuran Ring Formation

The formation of the benzofuran ring is the cornerstone of the synthesis. Several powerful cyclization strategies are commonly employed.

Acid-Catalyzed Cyclization: This is one of the most traditional methods, often involving the dehydration of α-aryloxyketones or related structures. rsc.org For instance, an appropriately substituted phenoxyacetone (B1677642) can undergo intramolecular cyclization promoted by strong acids like polyphosphoric acid (PPA) or sulfuric acid to yield the benzofuran ring. wuxiapptec.com The mechanism involves protonation, elimination of water, and subsequent nucleophilic attack by the aromatic ring. wuxiapptec.com

Transition-Metal Catalyzed Cyclizations: Modern organic synthesis heavily relies on transition metals, particularly palladium and copper, to construct the benzofuran scaffold. nih.gov

Sonogashira Coupling/Cyclization: A popular one-pot method involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate. organic-chemistry.orgnih.gov This approach is highly versatile and tolerates a wide range of functional groups.

Heck-Type Cyclizations: Intramolecular Heck reactions can be used to form the benzofuran ring from precursors like o-allylphenols or o-iodophenyl allyl ethers. nih.govnih.gov

Oxidative Cyclization: The cyclization of o-alkenylphenols, such as substituted 2-hydroxystilbenes, can be achieved using oxidizing agents. nih.gov Reagents like diacetoxyiodobenzene, sometimes in catalytic amounts, have proven effective for this transformation. organic-chemistry.org

Base-Promoted Cyclization: A novel method involves the base-promoted cyclization of o-alkynylphenols, which proceeds without the need for expensive or air-sensitive metal catalysts, offering a milder alternative for certain substrates. nih.gov

Table 1: Summary of Major Benzofuran Ring Formation Methods

| Method | Key Precursors | Reagents/Catalysts | Description | Citations |

| Acid-Catalyzed Cyclization | α-Aryloxyketones | Polyphosphoric Acid (PPA), H₂SO₄ | Intramolecular dehydration and cyclization of a ketone linked to a phenol via an ether bond. | rsc.orgwuxiapptec.com |

| Sonogashira Coupling | o-Halophenol, Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base | A one-pot reaction coupling an alkyne and a phenol, followed by intramolecular ring closure. | rsc.orgorganic-chemistry.orgnih.gov |

| Oxidative Cyclization | o-Alkenylphenols (e.g., 2-Hydroxystilbenes) | PhI(OAc)₂, m-CPBA, Pd(II) catalysts | An oxidant promotes the intramolecular C-O bond formation from an olefinic precursor. | organic-chemistry.orgnih.gov |

| Base-Promoted Cyclization | o-Alkynylphenols | Strong Base (e.g., Cs₂CO₃) in DMF | A metal-free cyclization method that works well for electron-deficient systems. | nih.gov |

Introduction of Fluoro Substituents on the Benzofuran Core

Direct fluorination of a pre-formed benzofuran ring is often challenging due to issues with regioselectivity and harsh reaction conditions. Therefore, the most common and effective strategy is to introduce the fluorine atom via a fluorinated starting material.

The synthesis would typically begin with a commercially available fluorinated phenol. For the target molecule, a starting material such as 2,6-difluorophenol (B125437) or 3-fluoro-2-iodophenol (B1312808) would be an ideal precursor. Using such a building block ensures the fluorine atom is correctly positioned on the benzene (B151609) portion of the benzofuran core from the outset. The presence of fluorine can influence the electronic properties of the molecule, which may impact the efficiency of subsequent cyclization and functionalization steps. nih.gov The inclusion of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.govnih.gov

Direct and Indirect Synthetic Routes to this compound

Synthesizing the final target molecule can be approached through either direct or indirect routes, which primarily differ in when the acetic acid side chain is installed.

Strategies for Installing the Acetic Acid Side Chain at the C2 Position

Once the 3-fluorobenzofuran core is established or during its formation, the acetic acid group must be installed at the C2 position.

Hydrolysis of an Ester Precursor: The most common and direct method is the alkaline hydrolysis of a corresponding ester, such as ethyl or methyl 2-(3-fluorobenzofuran-2-yl)acetate. nih.gov This saponification is typically achieved by refluxing the ester with a base like potassium hydroxide (B78521) or sodium hydroxide in an alcohol/water mixture, followed by acidification to yield the carboxylic acid. nih.govnih.gov The ester precursor itself can be incorporated during the cyclization step. For example, a Sonogashira coupling between a fluorinated o-iodophenol and an alkyne like ethyl propiolate, followed by cyclization, would directly yield the ethyl ester of the target acid.

Oxidation of a C2-Substituent: An alternative indirect route involves the oxidation of a two-carbon substituent at the C2 position. For instance, 2-(3-fluorobenzofuran-2-yl)ethanol could be oxidized to the corresponding carboxylic acid using a strong oxidizing agent like Jones reagent (CrO₃ in sulfuric acid). nih.gov Similarly, a 2-acetyl-3-fluorobenzofuran, which can be synthesized via Friedel-Crafts acylation of 3-fluorobenzofuran, could potentially be converted to the acetic acid moiety, although this is a multi-step process.

Table 2: Key Strategies for Acetic Acid Side Chain Installation

| Strategy | Precursor | Reagents | Description | Citations |

| Ester Hydrolysis | 2-(Benzofuran-2-yl)acetate | KOH or NaOH, then HCl | Saponification of the ester to the carboxylate salt, followed by protonation. | nih.govnih.gov |

| Alcohol Oxidation | 2-(Benzofuran-2-yl)ethanol | Jones Reagent (CrO₃/H₂SO₄) | Oxidation of a primary alcohol at the C2-side chain to the carboxylic acid. | nih.gov |

Stereoselective Synthesis Considerations for Related Analogues

The title compound, this compound, is achiral as there are no stereocenters in the molecule. Therefore, stereoselective synthesis is not a consideration for its preparation.

However, for related analogues where a stereocenter is present, stereoselectivity would become a critical issue. For example, in the synthesis of 2-(3-fluorobenzofuran-2-yl)propanoic acid, the α-carbon of the propanoic acid side chain would be a chiral center. nih.gov In such cases, synthetic strategies would need to be adapted to control the stereochemical outcome. This could involve:

The use of chiral auxiliaries attached to the acetic acid precursor to direct the stereoselective alkylation.

Employing asymmetric hydrogenation of a corresponding acrylic acid derivative using a chiral catalyst.

Enzymatic resolution of a racemic mixture of the final acid or its ester precursor.

While not directly applicable to the title compound, these principles are fundamental in the synthesis of structurally similar, biologically active molecules where specific stereoisomers are required for desired pharmacological activity, as seen in the synthesis of complex fluorinated heterocyclic compounds like β-lactams. mdpi.com

Advanced Synthetic Strategies and Catalytic Approaches

Transition-Metal Catalyzed Cross-Coupling Reactions in Benzofuran Synthesis

Transition-metal catalysis, particularly using palladium, stands as a cornerstone for the construction and functionalization of the benzofuran ring system. unicatt.it These methods provide versatile and efficient pathways from readily available starting materials. nih.gov

One of the most powerful and widely employed methods for constructing 2-substituted and 2,3-disubstituted benzofurans is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org For the synthesis of this compound, a plausible route would involve the coupling of a 2-iodo-6-fluorophenol with a suitably functionalized terminal alkyne, followed by an intramolecular cyclization (heteroannulation). rsc.orgresearchgate.net The choice of catalyst, ligands, base, and solvent is critical for the success of these reactions. unicatt.it For instance, palladium catalysts paired with phosphine (B1218219) ligands are commonly used to achieve high yields. unicatt.it

Beyond the Sonogashira reaction, other palladium-catalyzed methods have been developed. These include tandem reactions that combine C-H activation and oxidative cyclization. nih.gov For example, 2-hydroxystyrenes can react with iodoarenes in a tandem Heck reaction/oxidative cyclization sequence to form benzofurans. nih.gov Another approach involves the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, which can produce a variety of benzofuran compounds. nih.gov The regioselectivity of these reactions is often excellent, allowing for the precise construction of desired isomers. nih.gov

Table 1: Overview of Transition-Metal Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Catalyst System (Example) | Typical Substrates | Key Features & Reference |

|---|---|---|---|

| Sonogashira Coupling & Cyclization | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | o-Iodophenols and Terminal Alkynes | Forms a C(sp²)-C(sp) bond, followed by intramolecular cyclization. Widely applicable and tolerant of various functional groups. wikipedia.orgrsc.orgnih.gov |

| Tsuji-Trost Type Reaction | Pd₂(dba)₃ / dppf or [Pd(η³-C₃H₅)Cl]₂ / XPhos | Benzofuran-2-ylmethyl acetates and Nucleophiles | Allows for the functionalization of a pre-formed benzofuran ring at the 2-position with high regioselectivity. unicatt.it |

| Heck Reaction & Oxidative Cyclization | Palladium Catalyst | 2-Hydroxystyrenes and Iodobenzenes | A tandem process involving C-H activation/oxidation to construct the benzofuran core. nih.gov |

| Oxidative Annulation | Pd(OAc)₂ / Cu(OAc)₂·H₂O | Phenols and Alkenylcarboxylic Acids | Produces 2,3-disubstituted benzofurans with excellent regioselectivity. nih.gov |

| Direct C-H Arylation | Pd(OAc)₂ / CuCl₂ | Benzofurans and Triarylantimony Difluorides | A method for regioselective arylation at the C2-position of the benzofuran ring under aerobic conditions. mdpi.com |

Green Chemistry Principles in the Synthesis of Benzofuran Derivatives

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for benzofuran derivatives. nih.gov These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key aspect of green chemistry is the use of environmentally benign solvents. Several protocols for benzofuran synthesis have been developed that utilize water as the reaction medium, often in the presence of a surfactant, which can replace volatile organic compounds. organic-chemistry.orgorganic-chemistry.orgniscair.res.in Another innovative approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, which are biodegradable, non-toxic, and recyclable. nih.govacs.org For instance, a one-pot synthesis reacting o-hydroxy aldehydes, amines, and alkynes has been successfully carried out in a DES with a copper iodide catalyst. nih.govacs.org

Minimizing the use of metal catalysts, particularly those based on precious metals like palladium, is another goal. This has led to the development of catalyst-free methods, which may rely on a base-catalyzed intramolecular cyclization of 2-ynylphenols under mild conditions. rsc.org While often requiring stoichiometric reagents, hypervalent iodine-mediated cyclizations of ortho-hydroxystilbenes also offer a metal-free alternative for synthesizing 2-arylbenzofurans. organic-chemistry.org Furthermore, one-pot cascade reactions, which combine multiple synthetic steps into a single operation, significantly improve process efficiency by reducing the need for intermediate purification steps, thereby saving time, energy, and solvents. nih.govacs.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Benzofurans

| Principle | Traditional Approach | Green Chemistry Alternative | Advantage & Reference |

|---|---|---|---|

| Solvent | Anhydrous, volatile organic solvents (e.g., DMF, Toluene) | Water, Deep Eutectic Solvents (DES) | Reduced environmental impact, lower toxicity, improved safety. nih.govniscair.res.inacs.org |

| Catalyst | Homogeneous palladium or copper catalysts | Catalyst-free systems (base-mediated), recyclable catalysts, or use of more abundant metals. | Lower cost, reduced metal contamination in the final product, easier workup. rsc.org |

| Process Efficiency | Multi-step synthesis with isolation of intermediates | One-pot, tandem, or cascade reactions | Higher atom economy, reduced waste, shorter reaction times. nih.govacs.org |

| Energy | High reaction temperatures, prolonged heating | Mild reaction conditions (room temperature), microwave-assisted synthesis | Lower energy consumption, faster reaction rates. wikipedia.org |

Flow Chemistry Applications in Benzofuran Acetic Acid Synthesis (Theoretical)

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch synthesis. While specific applications for the synthesis of this compound are not yet documented, the principles of flow chemistry can be theoretically applied to its synthesis with significant potential benefits. This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction conditions.

A hypothetical flow synthesis for a key step, such as the palladium/copper-catalyzed Sonogashira coupling and cyclization, would offer several advantages. Precise control over temperature, pressure, and residence time can lead to higher yields, improved selectivity, and fewer byproducts compared to batch reactions. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, enabling rapid and efficient reactions.

Safety is another major advantage. Unstable intermediates can be generated and consumed in situ within the enclosed system, and the small reaction volumes minimize the risks associated with exothermic or hazardous reactions. Furthermore, flow chemistry facilitates the use of immobilized catalysts in packed-bed reactors. This allows for the catalyst to be retained within the reactor, simplifying product purification (as there is no need to remove the catalyst from the product mixture) and enabling catalyst reuse over extended periods, which is both economically and environmentally beneficial. This theoretical application of flow chemistry could pave the way for a more efficient, safer, and scalable production of this compound and other complex benzofuran derivatives.

Table 3: Theoretical Flow Chemistry Parameters for a Key Synthesis Step (e.g., Sonogashira/Cyclization)

| Parameter | Hypothetical Setting | Potential Advantage |

|---|---|---|

| Reactor Type | Heated microreactor or packed-bed reactor with immobilized Pd/Cu catalyst. | Excellent heat/mass transfer; catalyst reusability; simplified purification. |

| Reactant Streams | Stream 1: 2-iodo-6-fluorophenol and base in a suitable solvent. Stream 2: Functionalized terminal alkyne. | Precise stoichiometric control; safe handling of reagents. |

| Temperature | 80-120 °C (optimized within the flow reactor) | Uniform heating, rapid temperature adjustments, access to higher temperatures safely. |

| Residence Time | 2-20 minutes | Rapid process development and optimization; increased throughput. |

| Post-Reaction | In-line purification module (e.g., scavenger resin column) | Continuous processing from crude to pure product, minimizing manual handling. |

Spectroscopic and Structural Characterization Methods for Research Not Basic Identification

Advanced NMR Spectroscopic Analysis of the Benzofuran (B130515) Core and Side Chain

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-(3-Fluorobenzofuran-2-YL)acetic acid. Advanced 1D and 2D NMR experiments provide unambiguous assignment of proton (¹H) and carbon (¹³C) signals, offering deep insights into the molecule's connectivity and spatial arrangement. scielo.bripb.pt

For the benzofuran core, ¹H NMR signals for the aromatic protons are expected in the range of δ 7.0-8.0 ppm. The fluorine atom at the C3 position significantly influences the electronic environment, causing splitting of adjacent proton and carbon signals through ¹H-¹⁹F and ¹³C-¹⁹F coupling. The methylene (B1212753) protons (-CH₂) of the acetic acid side chain would appear as a singlet, while the acidic proton (-COOH) would be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. rsc.orgrsc.org

¹³C NMR spectroscopy, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps differentiate between CH, CH₂, and CH₃ groups and quaternary carbons. The carbons of the benzofuran ring will have distinct chemical shifts, with the C-F bond causing a large upfield shift for C3 and smaller coupling constants for adjacent carbons. scielo.br Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing the complete bonding framework. scielo.br For instance, an HMBC experiment would show a correlation between the methylene protons of the side chain and the C2 and C3 carbons of the benzofuran ring, confirming their connectivity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Benzofuran Acetic Acid Scaffold Note: Data is representative of the benzofuran acetic acid class of compounds. Exact shifts for the title compound may vary.

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| Benzofuran H4-H7 | 7.0 - 7.8 (multiplets) | 110 - 130 |

| -CH₂- (Side Chain) | ~3.8 (singlet) | ~30-35 |

| -COOH (Side Chain) | 10.0 - 13.0 (broad singlet) | ~170-175 |

| Benzofuran C2 | N/A | ~150-155 |

| Benzofuran C3 | N/A | ~115-125 (split by F) |

| Benzofuran C3a-C7a | N/A | ~120 - 155 |

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. asianpubs.org For a molecule like this compound, this technique would confirm the planarity of the benzofuran ring system and determine the orientation of the acetic acid side chain relative to the ring.

In studies of similar benzofuran carboxylic acid derivatives, it is common for the carboxylic acid groups to form centrosymmetric dimers in the crystal lattice through strong intermolecular O-H···O hydrogen bonds. nih.gov These dimers can then pack into more complex supramolecular structures, often stabilized by π–π stacking interactions between the aromatic benzofuran rings of adjacent molecules. nih.gov X-ray analysis would also precisely measure the C-F bond length and any intermolecular interactions involving the fluorine atom, which can influence crystal packing.

Table 2: Typical Crystallographic Parameters for a Benzofuran Derivative Note: This table presents example data from a published benzofuran crystal structure to illustrate the type of information obtained from X-ray diffraction analysis. asianpubs.org

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.268(13) |

| b (Å) | 11.671(15) |

| c (Å) | 15.414(2) |

| α (°) | 75.185(5) |

| β (°) | 72.683(5) |

| γ (°) | 71.301(5) |

| Volume (ų) | 1483.8(3) |

| Z (molecules/unit cell) | 4 |

Mass Spectrometry for Elucidating Reaction Pathways and Derivatization Outcomes

High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻). mdpi.com Tandem mass spectrometry (MS/MS) is a powerful tool for structural analysis and for monitoring chemical reactions. nih.govresearchgate.net

In a research setting, MS/MS would be used to study the fragmentation pathways of this compound. By subjecting the isolated molecular ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. researchgate.net For carboxylic acids, common fragmentation pathways include the loss of water (18 Da) and the loss of the entire carboxyl group (45 Da). libretexts.org The fragmentation of the benzofuran ring itself can also provide structural confirmation. nih.gov This technique is invaluable for identifying products of derivatization reactions or for analyzing impurities and byproducts in a synthesis, helping to elucidate reaction mechanisms. researchgate.net

Table 3: Predicted Fragmentation Ions for this compound in ESI-MS/MS Note: Based on common fragmentation patterns for carboxylic acids and benzofuran rings. nih.govlibretexts.org

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+Na]⁺ | Sodiated adduct |

| [M-H₂O+H]⁺ | Loss of water from the molecular ion |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| [Benzofuran core]⁺ | Fragments corresponding to the stable benzofuran ring system |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in Academic Context

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.orgnih.gov While routinely used for basic identification, in an academic research context, these techniques are often paired with computational methods like Density Functional Theory (DFT) to achieve a more detailed assignment of the vibrational modes. nih.gov

For this compound, the FT-IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer (typically 2500-3300 cm⁻¹) and a strong, sharp absorption for the C=O (carbonyl) stretch around 1700-1720 cm⁻¹. mdpi.com The C-F stretch would appear as a strong band in the 1000-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the benzene (B151609) part of the core would also be visible. mdpi.com

Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong IR signals, the less polar aromatic ring and C-C backbone vibrations often produce strong signals in the Raman spectrum, aiding in a complete vibrational analysis. researchgate.net

Table 4: Key Vibrational Frequencies for this compound Note: Frequencies are approximate and based on characteristic values for the respective functional groups.

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | IR | 2500 - 3300 | Broad, Strong |

| C=O stretch (Carboxylic Acid) | IR | 1700 - 1720 | Sharp, Strong |

| C=C stretch (Aromatic) | IR, Raman | 1450 - 1600 | Medium |

| C-O stretch (Ether & Acid) | IR | 1210 - 1320 | Strong |

| C-F stretch | IR | 1000 - 1100 | Strong |

Computational Chemistry and Theoretical Studies of 2 3 Fluorobenzofuran 2 Yl Acetic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For benzofuran (B130515) derivatives, DFT methods, such as those using the B3LYP functional, have been shown to provide a good balance between computational cost and accuracy for predicting vibrational frequencies and molecular geometries. nih.goveajournals.org Similarly, ab initio calculations, while often more computationally intensive, provide high-level theoretical data that is valuable for conformational studies and understanding relative stabilities. nih.gov

These calculations are used to optimize the molecular geometry to its lowest energy state and to compute a variety of electronic properties that govern the molecule's reactivity. physchemres.orgresearchgate.net For instance, the study of related benzofuran acetic acid derivatives has utilized DFT to analyze monomer and dimer structures, revealing insights into intermolecular interactions. researchgate.net Such computational approaches are crucial for predicting how 2-(3-Fluorobenzofuran-2-YL)acetic acid might behave in different chemical environments. physchemres.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis can pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The distribution of the HOMO would likely be concentrated on the electron-rich benzofuran ring system, while the LUMO would be distributed over the ring and the carboxylic acid group. The fluorine atom, being highly electronegative, would influence the energy levels and distribution of these orbitals. Theoretical calculations for related molecules have shown that the HOMO, LUMO, and their energy gap are key to understanding molecular reactivity. researchgate.netresearchgate.net

| Parameter | Theoretical Value (Illustrative) | Significance |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added (approximated as -ELUMO). |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution (calculated as (I-A)/2). researchgate.net |

| Electronegativity (χ) | 3.85 eV | Power to attract electrons (calculated as (I+A)/2). researchgate.net |

Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MEP), maps are three-dimensional visualizations of the charge distribution across a molecule's surface. researchgate.netlibretexts.org These maps are invaluable for predicting reactivity, intermolecular interactions, and sites for hydrogen bonding. scispace.comchemrxiv.org The surface is color-coded to represent the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating sites prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an EPS map would reveal distinct charge distributions. The area around the oxygen atoms of the carboxylic acid group would be strongly negative (red), highlighting its potential to act as a hydrogen bond acceptor and its acidic nature (due to the polarized O-H bond). pearson.com The hydrogen of the carboxyl group would be strongly positive (blue). The benzofuran ring would show a more complex distribution, with the electronegative fluorine atom and the furan (B31954) oxygen influencing the potential across the aromatic system. Such maps are crucial for understanding how the molecule might dock into a biological receptor's active site, where electrostatic complementarity is often a key driver of binding. scispace.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions (Theoretical)

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with other molecules, such as a solvent or a biological target. researchgate.net

For this compound, MD simulations can be theoretically applied to:

Conformational Analysis: The acetic acid side chain has rotational freedom around the single bonds. MD simulations can explore the accessible conformations of this side chain and the relative populations of different conformers, which is critical for understanding how the molecule presents itself for interaction with a receptor.

Ligand-Target Interactions: If a biological target for this compound were identified, MD simulations could be used to model the binding process. By placing the molecule in the active site of a protein, simulations can predict the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. Studies on related benzofuran derivatives have used MD simulations to confirm the stability of docked complexes. researchgate.net

These simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of molecular behavior in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles Applicable to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govimist.ma The fundamental principle is that the variations in the activity of compounds within a series are dependent on the changes in their molecular properties. derpharmachemica.com For a series of this compound derivatives, QSAR models could be developed to predict their activity as, for example, enzyme inhibitors or receptor antagonists. derpharmachemica.comnih.gov

A typical QSAR study involves building a mathematical model that relates dependent variables (biological activity) to independent variables (molecular descriptors). eajournals.org These models are then validated to ensure they have predictive power for new, unsynthesized compounds, thereby guiding the design of more potent analogues. derpharmachemica.comnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. mdpi.com A wide array of descriptors can be calculated from the 2D or 3D structure of the molecules. For a series of derivatives of this compound, these would typically include:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity (MR), molecular weight (MW), and polar surface area (PSA). nih.govnih.gov

Electronic Descriptors: Derived from quantum chemical calculations, these include dipole moment, HOMO and LUMO energies, and atomic charges. physchemres.org

Topological Descriptors: These are numerical representations of molecular branching, shape, and connectivity, such as connectivity indices (Chi) and Kappa shape indices. derpharmachemica.com

3D Descriptors: These describe the three-dimensional arrangement of the atoms, including steric parameters and molecular interaction fields (MIFs) used in 3D-QSAR. nih.govmdpi.com

Once calculated, a crucial step is feature selection , where statistical methods are used to identify the subset of descriptors that have the most significant correlation with biological activity, while avoiding redundancy and overfitting. researchgate.netderpharmachemica.com

Table 2: Common Descriptor Classes in QSAR Studies Applicable to Benzofuran Derivatives

| Descriptor Class | Examples | Information Encoded |

| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Hydrophobicity, steric bulk, transport properties. nih.govnih.gov |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Reactivity, electrostatic interactions, polarizability. researchgate.netphyschemres.org |

| Topological | Connectivity Indices (Chi), Kappa Indices | Molecular size, branching, and shape. derpharmachemica.com |

| Constitutional | Molecular Weight (MW), Atom Counts (N, O, etc.) | Basic composition and size of the molecule. nih.govderpharmachemica.com |

| 3D/Steric | Sterimol Parameters, Molecular Interaction Fields (MIFs) | 3D shape, volume, and interaction potential with a receptor. mdpi.com |

After selecting relevant descriptors, various machine learning algorithms can be employed to build the predictive QSAR model. The goal is to create a robust equation that can accurately predict the activity of new, theoretical analogues of this compound before committing resources to their synthesis.

Commonly used methods include:

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the activity to the most important descriptors. researchgate.netimist.ma

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large or when they are correlated. derpharmachemica.commdpi.com

Support Vector Machines (SVM): A powerful classification and regression method that can handle complex, non-linear relationships between structure and activity. nih.gov

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov

The theoretical application of these models would allow for the virtual screening of a large library of potential derivatives. By modifying the substituents on the benzofuran ring or the acetic acid side chain in silico, calculating their descriptors, and using the validated QSAR model to predict their activity, researchers could prioritize the synthesis of the most promising candidates, accelerating the drug discovery process. nih.gov

In Silico Screening Methodologies for Potential Target Identification (Excluding Clinical Outcomes)

In the realm of modern drug discovery, in silico screening methodologies have become indispensable tools for the rapid and cost-effective identification of potential drug candidates. These computational techniques allow for the high-throughput screening of vast virtual libraries of chemical compounds against biological targets, predicting their binding affinity and potential interactions. For the compound this compound, while specific research is not extensively documented, the application of established in silico methods can be theoretically explored based on studies of analogous benzofuran structures. These methods are pivotal in prioritizing compounds for further experimental validation, thereby accelerating the drug development pipeline.

The core principle of in silico screening lies in the use of computer models to simulate the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), which is typically a protein or a nucleic acid. researchgate.net This approach encompasses a range of computational techniques, including molecular docking and pharmacophore modeling, which are instrumental in elucidating potential biological targets and understanding the molecular basis of a compound's activity without conducting wet-lab experiments. The benzofuran scaffold, a privileged structure in medicinal chemistry, has been the subject of numerous computational studies, providing a solid foundation for the theoretical analysis of its derivatives. nih.govafricanjournalofbiomedicalresearch.comresearchgate.net

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method evaluates the binding compatibility and estimates the binding affinity, often expressed as a docking score or binding energy. africanjournalofbiomedicalresearch.com For this compound, molecular docking simulations could be hypothetically employed to screen it against a panel of known biological targets implicated in various diseases. The process involves preparing the three-dimensional structures of both the ligand and the target protein and then using a docking algorithm to explore the conformational space of the ligand within the receptor's binding site.

While specific docking studies on this compound are not publicly available, research on similar benzofuran derivatives highlights the potential of this approach. For instance, various benzofuran compounds have been docked against a range of protein targets to explore their potential as therapeutic agents. These studies provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern the binding of the benzofuran core to different receptors.

A theoretical molecular docking study of this compound could be performed against a variety of targets. The results would typically be presented in a table format, summarizing the predicted binding affinities and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Biological Targets

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Tyr59, Tyr119, Gly121 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -9.1 | Leu718, Val726, Ala743, Lys745 |

| Pim-1 Kinase | 4X7Q | -8.8 | Lys67, Glu89, Leu120, Asp128 |

This table is for illustrative purposes only and is based on the potential application of molecular docking to the specified compound. The data presented is hypothetical and not derived from actual experimental or computational studies on this compound.

The predicted binding affinities in such a study would suggest the strength of the interaction, with more negative values indicating a more favorable binding. The identification of key interacting residues would be crucial for understanding the binding mode and for guiding future lead optimization efforts. For example, the carboxylic acid moiety of the compound would be expected to form significant hydrogen bond interactions within the binding site of many target proteins.

Pharmacophore Modeling and Virtual Library Screening (Theoretical)

Pharmacophore modeling is another powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. youtube.comunina.it These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. youtube.com

A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules to identify common features (ligand-based). nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active at the target of interest. nih.gov

For this compound, a theoretical pharmacophore model could be constructed based on its chemical structure. The key pharmacophoric features would likely include:

An aromatic ring system (the benzofuran core).

A hydrogen bond acceptor (the oxygen atom in the furan ring).

A hydrogen bond donor and acceptor (the carboxylic acid group).

A hydrophobic feature (the fluorinated benzene (B151609) ring).

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Location on the Molecule | Potential Interaction |

| Aromatic Ring | Benzofuran Ring System | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrogen Bond Acceptor | Furan Oxygen | Hydrogen bonding with donor residues (e.g., Ser, Thr, Asn, Gln) |

| Hydrogen Bond Donor/Acceptor | Carboxylic Acid Group | Hydrogen bonding with donor/acceptor residues (e.g., Arg, Lys, His, Asp, Glu) |

| Hydrophobic/Aromatic | Fluorobenzyl Moiety | Hydrophobic interactions with nonpolar residues (e.g., Leu, Ile, Val, Ala) |

This table presents a theoretical analysis of the pharmacophoric features of the specified compound.

This pharmacophore model could then be used to perform a virtual screening of extensive compound databases. The aim would be to identify diverse molecules that share the same essential chemical features and spatial arrangement as this compound. The hits from this virtual screening would be promising candidates for further investigation through molecular docking and subsequent experimental validation. This approach significantly narrows down the number of compounds to be synthesized and tested, making the drug discovery process more efficient. Studies on other benzofuran derivatives have successfully employed pharmacophore modeling to identify novel inhibitors for various targets, demonstrating the utility of this method for the benzofuran scaffold. nih.gov

Mechanistic Biological Investigations of 2 3 Fluorobenzofuran 2 Yl Acetic Acid and Its Analogues Strictly in Vitro, No Clinical Data

Enzyme Inhibition Studies (e.g., COX, LOX, specific metabolic enzymes)

The anti-inflammatory potential of benzofuran-based compounds is often evaluated through their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov The blockade of both COX-2 and 5-LOX pathways is considered a promising strategy for developing effective anti-inflammatory agents. nih.gov

Studies on 2-arylbenzofurans, which are structurally related to the title compound, have shown their potential as selective COX-2 inhibitors. mdpi.com Similarly, other research has focused on creating dual COX/LOX inhibitors by modifying existing non-steroidal anti-inflammatory drugs (NSAIDs) with structures that could be analogous to benzofuran (B130515) derivatives. nih.gov For instance, N-hydroxyurea derivatives of flurbiprofen (B1673479) and diclofenac (B195802) have demonstrated potent dual inhibitory activity against both COX-2 and 5-LOX. nih.gov

| Compound | Target Enzyme | Inhibition / Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Flurbiprofen Analogue (N-hydroxyurea derivative) | COX-2 | Inhibitor | Not specified, but potent | nih.gov |

| Flurbiprofen Analogue (N-hydroxyurea derivative) | 5-LOX | Inhibitor | Not specified, but potent | nih.gov |

| Diclofenac Analogue (N-hydroxyurea derivative) | COX-2 | Inhibitor | Not specified, but potent | nih.gov |

| Diclofenac Analogue (N-hydroxyurea derivative) | 5-LOX | Inhibitor | Not specified, but potent | nih.gov |

| Ethanolic Extract of Tinospora cordifolia | COX-2 | Inhibitor | 59.46 ± 0.42 ng/μl | nih.gov |

| Ethanolic Extract of Tinospora cordifolia | 5-LOX | Inhibitor | 0.041 ± 0.0003 ng/μl | nih.gov |

The development of in vitro assays to screen for potential inhibitors like 2-(3-Fluorobenzofuran-2-YL)acetic acid is a critical first step. For enzymes such as COX-2, commercially available inhibitor screening kits are often employed. mdpi.com These assays typically utilize a human recombinant enzyme and a known selective inhibitor (e.g., Celecoxib) as a positive control. mdpi.com The method measures the enzymatic activity, often through a fluorescent or colorimetric readout, which is quenched in the presence of an effective inhibitor. mdpi.com

Optimization of these assays involves determining the ideal concentrations of the enzyme, substrate, and the test compound. It is crucial to ensure that the assay conditions (e.g., buffer, pH, temperature) are suitable for maintaining enzyme integrity and activity throughout the experiment. embrapa.br For cell-based assays, the final concentration of test extracts or compounds must be carefully selected to avoid cytotoxicity while being effective. mdpi.com

Understanding the mechanism of inhibition requires kinetic characterization. The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the reaction rate and substrate concentration. khanacademy.org However, the presence of an inhibitor alters this relationship.

The primary types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing directly with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ), as the inhibition can be overcome by high substrate concentrations. khanacademy.orglibretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency. This type of inhibition reduces the Vₘₐₓ but does not affect the Kₘ. khanacademy.orgnih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vₘₐₓ and Kₘ. khanacademy.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Vₘₐₓ and Kₘ. nih.gov

These different inhibition mechanisms can be distinguished by analyzing graphical representations of kinetic data, such as Lineweaver-Burk plots, which graph the inverse of reaction velocity against the inverse of substrate concentration. embrapa.brkhanacademy.org The pattern of changes in the plot's intercepts in the presence of an inhibitor reveals its mode of action. khanacademy.org

Receptor Binding Assays and Ligand-Protein Interaction Studies (In Vitro)

To understand how a compound like this compound interacts with its protein target, various in vitro binding assays are employed. These techniques provide data on binding affinity, kinetics, and specificity without the need for labels in some cases. researchgate.net

Radioligand Binding Assays are a classic and robust method for characterizing the interaction of a compound with its target, such as a receptor or enzyme. sygnaturediscovery.com In these assays, a radioactive version of a known ligand (radioligand) is used. In a competition binding format, the ability of a non-radioactive test compound to displace the radioligand from its target is measured. This allows for the determination of the test compound's binding affinity, typically expressed as an inhibition constant (Kᵢ). sygnaturediscovery.com These assays are particularly useful when the native ligand is difficult to label fluorescently. sygnaturediscovery.com

Fluorescence Polarization (FP) is a homogeneous, solution-based technique used to monitor molecular interactions in real-time. nih.gov The principle is based on the rotational speed of a fluorescently labeled molecule (a tracer). When the small tracer is free in solution, it tumbles rapidly, and when excited with plane-polarized light, the emitted light is largely depolarized. sygnaturediscovery.com Upon binding to a larger protein target, the tracer's tumbling slows significantly, resulting in a higher degree of polarization of the emitted light. sygnaturediscovery.comnih.gov By competing with the tracer for the binding site, an unlabeled test compound will cause a decrease in polarization, allowing for the calculation of its binding affinity (IC₅₀). sygnaturediscovery.com FP is well-suited for high-throughput screening due to its speed and precision. nih.gov

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time. iitkgp.ac.inyoutube.com The method provides comprehensive data on binding affinity, specificity, and the kinetics of the interaction (association and dissociation rates). youtube.comrsc.org

In a typical SPR experiment, one interacting molecule (the ligand) is immobilized on the surface of a gold-coated sensor chip. iitkgp.ac.in The other molecule (the analyte), the test compound, is flowed across this surface in a continuous stream of buffer. iitkgp.ac.in Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface. This change is detected as a shift in the SPR angle, which is proportional to the mass accumulating on the surface. youtube.comrsc.org The interaction is monitored over time and displayed as a sensorgram, which plots the response units against time. iitkgp.ac.in

The sensorgram has distinct phases:

Association: The analyte flows over the surface, and the curve rises as the analyte-ligand complex forms. The shape of this curve provides the association rate constant (kₐ).

Equilibrium: The curve may reach a plateau, indicating that the rates of association and dissociation are equal.

Dissociation: The analyte solution is replaced by buffer, and the curve declines as the complex dissociates. The shape of this phase provides the dissociation rate constant (kₐ). youtube.com

From these rate constants, the equilibrium dissociation constant (Kₐ), a measure of binding affinity, can be calculated (Kₐ = kₐ/kₐ). nih.gov

Cellular Target Identification and Pathway Modulation (In Vitro Cell-Based Assays, No Clinical Data)

While direct binding and enzyme inhibition assays are crucial, in vitro cell-based assays provide a more biologically relevant context for understanding a compound's effect. These assays help identify which cellular pathways are modulated by the compound.

For potential anti-inflammatory agents like this compound and its analogues, studies would typically involve cell lines relevant to inflammation, such as macrophages or monocytes. Researchers investigate whether the compound can inhibit the expression or activity of key inflammatory mediators. For example, studies on 2-arylbenzofurans have explored their potential to act as dual inhibitors of both COX-2 and 5-LOX expression, indicating modulation of the arachidonic acid pathway at a cellular level. mdpi.com The goal of such studies is to confirm that the enzymatic inhibition observed in cell-free assays translates into a functional effect within a living cell, for instance, by measuring the downstream production of prostaglandins (B1171923) or leukotrienes. Molecular docking and quantitative structure-activity relationship (QSAR) studies can further predict and rationalize the interactions observed in both enzymatic and cellular assays, guiding the design of more potent analogues. mdpi.com

Target Engagement Studies in Cell Lines

In vitro studies on analogues of this compound have focused on identifying and validating their molecular targets within cancer cell lines. Research has shown that the benzofuran scaffold is a versatile pharmacophore for engaging various signaling pathways critical to cancer cell proliferation and survival.

One area of investigation involves the inhibition of receptor tyrosine kinases (RTKs). The epidermal growth factor receptor (EGFR), a key driver in non-small-cell lung cancer (NSCLC), has been identified as a promising target. mdpi.com A library of benzofuran–indole hybrid compounds was synthesized and screened, leading to the identification of derivatives that potently and selectively inhibit EGFR. mdpi.com For instance, compound 8aa , a benzofuran-indole hybrid, demonstrated significant inhibitory effects against both wild-type EGFR and the clinically relevant L858R/T790M double mutant. mdpi.com In cellular assays using PC9 and A549 lung cancer cells, these analogues were shown to block the EGFR signaling pathway, thereby inhibiting cell viability and migration. mdpi.com

Other critical cancer-related pathways have also been explored as targets. The PI3K/AKT/mTOR pathway, which is frequently dysregulated in many cancers, is a key focus. nih.gov High-throughput screening identified benzofuran derivatives that act as inhibitors of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.gov Furthermore, some benzofuran hybrids have been designed as dual inhibitors, targeting both Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another important RTK involved in angiogenesis. nih.gov

The urokinase-type plasminogen activator (uPA) system, which is instrumental in cancer invasion and metastasis, represents another target for benzofuran-based compounds. nih.gov Amiloride, a known uPA inhibitor, has been structurally modified with a benzofuran group, resulting in analogues with significantly higher potency for uPA inhibition. nih.gov These studies underscore the capacity of benzofuran derivatives to engage with a range of therapeutically relevant proteins in cancer cells.

Gene Expression and Protein Expression Analysis Related to Target Modulation (e.g., apoptosis induction, Bcl-2 inhibition)

Consistent with their target engagement, benzofuran derivatives modulate the expression of genes and proteins that regulate cell cycle progression and apoptosis. A key finding is their ability to induce programmed cell death in cancer cells.

Studies on benzofuran-2-acetic ester derivatives in breast cancer cell lines (MCF-7, T47D, and MDA-MB-231) revealed a significant upregulation of the cyclin-dependent kinase inhibitor p21Cip/WAF1 at both the mRNA and protein levels. nih.gov This induction was found to be independent of the tumor suppressor p53 status of the cells. nih.gov The upregulation of p21 leads to cell cycle arrest, primarily at the G0/G1 phase. nih.gov

Furthermore, these compounds were shown to directly trigger the apoptotic cascade. This was evidenced by an increase in the cleavage of poly (ADP-ribose) polymerase (PARP) and a shift in the ratio of Bax/Bcl-2 proteins, favoring the pro-apoptotic Bax. nih.gov The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, and inhibiting anti-apoptotic members like Bcl-2 is a key therapeutic strategy. nih.gov The increased Bax/Bcl-2 ratio signifies a commitment to apoptosis, which was further confirmed by DNA fragmentation and a significant increase in TUNEL-positive cells. nih.gov

Other benzofuran analogues have been shown to induce apoptosis through a p53-dependent pathway. nih.gov A novel synthetic benzofuran lignan (B3055560) derivative was found to cause cell cycle arrest at the G2/M checkpoint in Jurkat T lymphocytes, which was correlated with an induction of apoptosis. nih.gov This effect was linked to the activation of caspase 3, a critical executioner caspase in the apoptotic pathway. nih.gov

The table below summarizes findings on the modulation of key proteins by benzofuran analogues in vitro.

| Compound Class | Cell Line | Key Protein Modulation | Outcome |

| Benzofuran-2-acetic ester derivatives | MCF-7, MDA-MB-231 (Breast Cancer) | ↑ p21Cip/WAF1, ↑ Bax/Bcl-2 ratio, ↑ Cleaved PARP | G0/G1 Arrest, Apoptosis Induction |

| Benzofuran lignan derivative | Jurkat T cells (Leukemia) | ↑ p53 activity, ↑ Activated Caspase 3 | G2/M Arrest, Apoptosis Induction |

| Benzofuran-indole hybrid (8aa ) | PC9, A549 (Lung Cancer) | ↓ Phosphorylated EGFR | Inhibition of Proliferation & Migration |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (Not Clinical Efficacy)

Design and Synthesis of Analogue Libraries for SAR Exploration

The exploration of structure-activity relationships (SAR) for the benzofuran scaffold necessitates the synthesis of diverse analogue libraries. Medicinal chemists employ various synthetic strategies to modify the core structure of this compound and related compounds at key positions.

A common approach involves the construction of the benzofuran ring itself. Palladium-catalyzed intramolecular Heck coupling of 3-(2-bromophenoxy)-acrylic acid esters is one route to generate 3-ethoxycarbonyl benzofurans, which can be further elaborated. orgsyn.org Another powerful method is the Sonogashira coupling reaction, which can be used to introduce various substituents. For example, 2-aroyl-3-methyl-5-bromobenzofuran derivatives can be coupled with propynoic acid to generate novel propynoic acid derivatives, which are then converted to the final products. mdpi.com

Modification of the side chain at the C-2 position is a primary focus for SAR studies. Starting with a 2-acetyl benzofuran, a wide range of derivatives can be accessed. researchgate.net For instance, the Willgerodt–Kindler reaction can be used to convert a 1-(benzofuran-2-yl)ethan-1-one into a thioamide, which can be a building block for further hybridization. nih.gov

To explore the impact of substituents on the benzene (B151609) portion of the benzofuran ring, synthetic routes often start with appropriately substituted phenols or salicylaldehydes. orgsyn.orgresearchgate.net Friedel-Crafts acylation is a classic method used to introduce acyl groups at specific positions, such as the C-6 or C-7 position of the benzofuran ring system. orgsyn.org The synthesis of hybrid molecules, combining the benzofuran scaffold with other pharmacologically active moieties like indole, thiazole, or quinazolinone, is another strategy to explore new chemical space and identify compounds with enhanced or novel mechanisms of action. mdpi.comnih.govnih.gov These synthetic efforts allow for systematic variation of substituents, linkers, and ring systems to build comprehensive libraries for biological screening. mdpi.com

Positional and Substituent Effects on In Vitro Activity

SAR studies have revealed that the biological activity of benzofuran derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core.

Substituents at the C-2 Position: The C-2 position is consistently identified as a critical site for modulating cytotoxic activity. nih.govscienceopen.com Early SAR studies found that ester or heterocyclic ring substitutions at this position were crucial for the compounds' effects. nih.govscienceopen.com For example, modifying the acetic acid side chain or replacing it with various aroyl groups has been a fruitful strategy for discovering potent analogues. mdpi.com

Substituents on the Benzene Ring: The substitution pattern on the fused benzene ring also plays a significant role. Halogenation, in particular, has been shown to enhance anticancer activity. nih.gov The addition of fluorine, chlorine, or bromine atoms often leads to a significant increase in potency. nih.govnih.gov The position of the halogen is a key determinant of its effect; for instance, a fluorine atom at the 4-position of a 2-benzofuranyl group was found to double the inhibitory potency against uPA compared to the non-fluorinated analogue. nih.gov This is often attributed to the ability of halogens to form favorable hydrophobic interactions or specific "halogen bonds" within the target protein's binding site. nih.govnih.gov

The table below illustrates the impact of positional substitution on the in vitro activity of benzofuran analogues against various cancer cell lines.

| Base Scaffold | Substitution Position | Substituent | Effect on In Vitro Activity |

| 6-HMA-Benzofuran | 4-position of benzofuran | Fluorine | 2-fold increase in uPA inhibitory activity. nih.gov |

| 2-Aroylbenzofuran | 2-position of benzofuran | 3',4',5'-trimethoxybenzoyl | Potent antiproliferative activity. mdpi.com |

| Benzofuran-2-carboxamide | 5-position of benzofuran | Bromo | Selective cytotoxicity towards leukemia cells. nih.gov |

| Benzofuran Core | C-2 Position | Ester or Heterocycle | Crucial for cytotoxic activity. nih.govscienceopen.com |

Biotransformation Studies (In Vitro, Enzyme-Mediated Metabolism)

Hepatic Microsomal Stability (In Vitro)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro hepatic microsomal stability assays are standard tools used to predict in vivo hepatic clearance. These assays involve incubating the test compound with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.

While specific data for this compound is not publicly available, studies on structurally related benzofuran compounds provide insight into the expected metabolic pathways and stability. For example, the in vitro metabolism of benfuracarb (B1667993), a benzofuran-based insecticide, was studied in liver microsomes from seven species, including humans. nih.gov The study identified two main metabolic pathways: sulfur oxidation and nitrogen-sulfur bond cleavage, the latter yielding carbofuran (B1668357) which was subsequently metabolized further. nih.gov

Such studies measure key pharmacokinetic parameters like the intrinsic clearance (CLint) and the half-life (t½) of the compound in the presence of the metabolizing enzymes. The rate of disappearance of the parent compound over time is monitored, typically by LC-MS/MS. nih.govnih.gov

The following table shows representative in vitro metabolism data for the benzofuran derivative benfuracarb in liver microsomes from different species.

| Species | In Vitro Intrinsic Clearance (CLint) | Calculated In Vivo Hepatic Clearance |

| Human | Low | Low |

| Mouse | High | 4.8-fold higher than human |

| Rat | High | 4.1-fold higher than human |

| Dog | Moderate | - |

| Monkey | Moderate | - |

Data adapted from a study on benfuracarb to illustrate typical outputs of microsomal stability assays. nih.gov

Compound Names Table

| Abbreviated Name/Code | Full Chemical Name |

| 8aa | A specific benzofuran–indole hybrid derivative (full structure proprietary to study) |

| Amiloride | N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide |

| Benfuracarb | ethyl N-[2,3-dihydro-2,2-dimethyl-1-benzofuran-7-yl)oxycarbonyl(methyl)aminothio]-N-isopropyl-beta-alaninate |

| Carbofuran | 2,3-dihydro-2,2-dimethyl-1-benzofuran-7-yl methylcarbamate |

| This compound | This compound |

Identification of In Vitro Metabolites (Enzymatic Pathways)

The in vitro metabolism of this compound has not been directly reported in publicly available scientific literature. However, based on the metabolism of structurally related benzofuran derivatives and general principles of drug metabolism, several enzymatic pathways can be predicted. The primary routes of metabolism for a compound with a carboxylic acid functional group and a fluorinated aromatic ring system are expected to involve both Phase I and Phase II enzymatic reactions.

Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, are likely to involve oxidation of the benzofuran ring system. The presence of a fluorine atom can influence the metabolic profile by blocking metabolism at the position of fluorination and potentially directing metabolism to other sites on the molecule. mdpi.comresearchgate.net For aromatic compounds, hydroxylation is a common metabolic pathway. researchgate.net

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For a carboxylic acid-containing compound such as this compound, the most probable Phase II reaction is glucuronidation of the carboxylic acid moiety. psu.edu Sulfation is another possible conjugation pathway, although generally less common for carboxylic acids compared to glucuronidation.

Studies on analogous compounds provide insight into potential metabolic transformations. For instance, the in vitro metabolism of other 2-arylbenzofurans has been shown to result in the formation of polar conjugates. pharmaron.comresearchgate.netresearchgate.net Furthermore, research on fluorinated aromatic compounds has demonstrated that while fluorination can enhance metabolic stability, metabolism can still occur at other positions on the molecule. mdpi.comresearchgate.net The enzymatic hydrolysis of ester derivatives of related benzofuran carboxylic acids has also been documented, indicating the susceptibility of this class of compounds to hydrolytic enzymes. researchgate.net

Given the absence of direct experimental data for this compound, the following tables outline the potential in vitro metabolites and the enzymatic pathways that may be involved, based on established metabolic routes for similar chemical structures.

Table 1: Potential Phase I Metabolites of this compound and Involved Enzymatic Pathways

| Potential Metabolite | Enzymatic Pathway | Primary Enzyme System | Supporting Rationale from Analogous Compounds |

| Hydroxylated derivatives of this compound | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylation is a common Phase I metabolic pathway for aromatic compounds. researchgate.net The fluorine substituent may direct hydroxylation to other positions on the benzofuran ring. |

| Dihydrodiol derivatives of this compound | Epoxide-diol pathway | Cytochrome P450 (CYP), Epoxide Hydrolase | Formation of dihydrodiols is a known metabolic route for polycyclic aromatic hydrocarbons and related structures. researchgate.net |

Table 2: Potential Phase II Metabolites of this compound and Involved Enzymatic Pathways

| Potential Metabolite | Enzymatic Pathway | Primary Enzyme System | Supporting Rationale from Analogous Compounds |

| 2-(3-Fluorobenzofuran-2-YL)acetyl-glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronidation is a major metabolic pathway for compounds containing a carboxylic acid moiety. psu.edu |

| Sulfated derivatives of hydroxylated metabolites | Sulfation | Sulfotransferases (SULTs) | Phenolic hydroxyl groups introduced during Phase I metabolism are common substrates for sulfation. |

| Conjugates of hydroxylated metabolites with glucuronic acid | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated metabolites can undergo further conjugation with glucuronic acid to form more polar products. pharmaron.comresearchgate.net |

Future Directions and Applications of 2 3 Fluorobenzofuran 2 Yl Acetic Acid in Academic Research

Development of Novel Synthetic Methodologies for Related Scaffolds

The synthesis of benzofurans is a well-established field, yet the pursuit of more efficient, sustainable, and diverse methodologies continues to be a major focus. acs.org Future research involving 2-(3-Fluorobenzofuran-2-YL)acetic acid and its analogues will benefit from the development of novel synthetic strategies that offer improved yields, regioselectivity, and substrate scope. Recent advances in catalysis provide a fertile ground for innovation. nih.gov

Key areas for development include:

Transition Metal Catalysis : Palladium- and copper-catalyzed reactions, such as Sonogashira coupling followed by intramolecular cyclization of substituted phenols and alkynes, are powerful tools for constructing the benzofuran (B130515) core. acs.orgnih.gov Future work could focus on developing catalysts that are more tolerant of the fluorine substituent and the free carboxylic acid, potentially avoiding protecting group strategies. Rhodium-catalyzed C-H activation and annulation reactions also present a promising avenue for constructing polysubstituted benzofurans from simpler precursors. nih.govglobethesis.com

Cascade Reactions : Methodologies involving cascade or tandem reactions, where multiple bonds are formed in a single operation, are highly desirable for their efficiency. The development of radical cyclization cascades, for instance, has enabled the synthesis of complex polycyclic benzofurans. rsc.orgnih.gov Applying these strategies to precursors of this compound could provide rapid access to a library of related complex molecules.

Photoredox Catalysis : Visible-light-mediated photoredox catalysis offers a green and mild alternative to traditional methods. researchgate.net Exploring electron donor-acceptor (EDA) complex formation to initiate the cyclization for building the fluorinated benzofuran scaffold could lead to new, environmentally benign synthetic routes. researchgate.net

Acid-Catalyzed Cyclizations : While traditional, acid-catalyzed cyclization of precursors like substituted acetals remains a viable method, modern advancements focus on achieving higher regioselectivity, often guided by computational studies to predict outcomes. wuxiapptec.com

A summary of modern catalytic strategies applicable to the synthesis of related benzofuran scaffolds is presented below.

| Catalytic Strategy | Catalyst/Reagents | Reaction Type | Key Advantages | Reference(s) |

| Palladium/Copper Catalysis | (PPh₃)PdCl₂ / CuI | Sonogashira Coupling / Cyclization | High efficiency for core formation. | acs.orgnih.gov |

| Rhodium Catalysis | Rh-based catalysts | C-H Arylation / Cyclization | Access to chemodivergent products. | acs.orgnih.gov |

| Gold Catalysis | Ph₃PAuCl / Selectfluor | Cycloisomerization | Flexible synthesis from o-alkynyl phenols. | chemistryviews.org |

| Radical Cascade | SET from 2-azaallyl anions | Radical Cyclization / Coupling | Rapid construction of complex polycycles. | nih.gov |

| Brønsted Acid Catalysis | Acetic Acid, PPA | Cyclization / Lactonization | Metal-free, one-pot synthesis. | nih.govwuxiapptec.com |

Exploration of New Chemical Transformations and Derivatization Strategies

The structure of this compound is ripe for chemical exploration. The carboxylic acid moiety serves as a versatile anchor for derivatization, allowing for the synthesis of a wide array of analogues with potentially new biological functions.

Amide and Ester Formation : The most straightforward derivatization involves the conversion of the carboxylic acid to amides and esters. nih.gov For example, coupling with various amines can produce a library of N-substituted amides. This has been a successful strategy for generating benzofuran derivatives with antifungal or anticancer properties. nih.govnih.gov Similarly, esterification can be used to modify the compound's pharmacokinetic profile. nih.gov

Bioisosteric Replacement : The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles or hydroxamic acids, which are common bioisosteres. The synthesis of benzofuran-based hydroxamic acids has been shown to yield potent antimicrotubule agents. mdpi.com

Heterocycle Formation : The acetic acid side chain can be used as a building block to construct further heterocyclic rings. For instance, condensation of related benzofuran carbohydrazides with substituted benzaldehydes has yielded new derivatives with potential anticancer activity. nih.gov Reaction of a benzofuran intermediate with reagents like hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole-containing hybrids. niscpr.res.in

Ring Functionalization : While derivatization of the side chain is more direct, transformations on the benzofuran ring itself are also of interest. Electrophilic aromatic substitution reactions could introduce additional functional groups, although the position of substitution would be directed by the existing fluorine and other substituents. Palladium-catalyzed C-H arylation is a modern technique used to functionalize the benzofuran core at specific positions, often employing a directing group. mdpi.com

| Derivative Type | Reagents/Method | Potential Application | Reference(s) |

| Amides | Carbodiimide coupling (e.g., EDC) with amines | Antifungal, Anticancer | nih.govnih.gov |

| Esters | Fischer esterification (acid, alcohol) | Prodrugs, Pharmacokinetic modulation | nih.gov |

| Hydroxamic Acids | Coupling with hydroxylamine (B1172632) derivatives (e.g., NH₂OTHP) | Enzyme inhibitors, Anticancer | mdpi.com |

| Pyrazole Hybrids | Reaction with hydrazine hydrate | Antibacterial | niscpr.res.in |

| C-H Arylated Products | Pd(OAc)₂, Aryl Iodide | Fine-tuning of biological activity | mdpi.com |

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science. numberanalytics.com For a molecule like this compound, computational modeling can guide synthetic efforts, predict biological activity, and provide insight into molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) : By synthesizing a library of derivatives and evaluating their biological activity, 3D-QSAR models like CoMFA and CoMSIA can be developed. researchgate.net These models can identify key structural features responsible for activity and predict the potency of newly designed, unsynthesized molecules, thereby prioritizing synthetic targets. researchgate.net

Molecular Docking : Docking simulations can predict the binding mode and affinity of this compound and its derivatives within the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net This is crucial for understanding the mechanism of action and for structure-based drug design. For example, docking studies have been used to rationalize the activity of benzofuran derivatives as PI3K/VEGFR2 inhibitors. nih.govresearchgate.net

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for early-stage drug development. researchgate.net Computational tools can assess the drug-likeness of this compound and its derivatives, flagging potential liabilities before resource-intensive synthesis and testing.

Mechanism and Reactivity Studies : Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), can be employed to study the reaction mechanisms for the synthesis of the benzofuran scaffold. globethesis.comwuxiapptec.com Such studies can explain observed regioselectivity in cyclization reactions and help in optimizing reaction conditions. wuxiapptec.com

Integration with Chemical Biology Approaches for Probe Development (Theoretical)

Chemical probes are small molecules used to study biological systems and validate drug targets. The this compound scaffold is a promising starting point for the theoretical design of such probes.